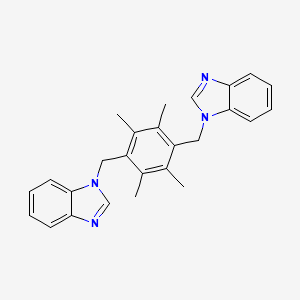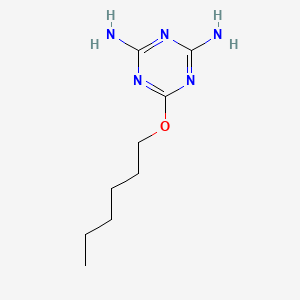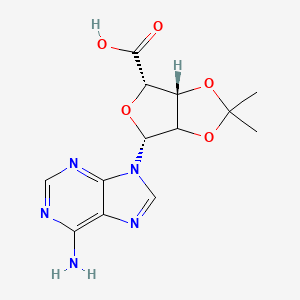
1-Butanone, 1,1'-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thioxanthene core and diethylamino groups, making it a subject of interest in both chemical and biological research.
Preparation Methods
The synthesis of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of thioxanthene derivatives with diethylamino butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Chemical Reactions Analysis
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride can be compared with other thioxanthene derivatives and diethylamino compounds. Similar compounds include:
- 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-chloro-)
- 1,1’-(9H-Thioxanthene-2,7-diyl)bis[4-(1-piperidinyl)-1-butanone] These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-Butanone, 1,1’-(9H-thioxanthene-2,7-diyl)bis(4-(diethylamino)-, dihydrochloride .
Properties
CAS No. |
37771-04-3 |
|---|---|
Molecular Formula |
C29H42Cl2N2O2S |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
[4-[7-[4-(diethylazaniumyl)butanoyl]-9H-thioxanthen-2-yl]-4-oxobutyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C29H40N2O2S.2ClH/c1-5-30(6-2)17-9-11-26(32)22-13-15-28-24(19-22)21-25-20-23(14-16-29(25)34-28)27(33)12-10-18-31(7-3)8-4;;/h13-16,19-20H,5-12,17-18,21H2,1-4H3;2*1H |
InChI Key |
PVEPXSMPEVCRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCC(=O)C1=CC2=C(C=C1)SC3=C(C2)C=C(C=C3)C(=O)CCC[NH+](CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)







![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)


